molecular formula C11H11N3O6 B1611481 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester CAS No. 147636-85-9

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester

Cat. No. B1611481
M. Wt: 281.22 g/mol
InChI Key: UMHYCEHLBGDGLR-UHFFFAOYSA-N
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Description

“1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is a complex organic compound. However, the exact details of this compound are not readily available. There are similar compounds such as “1-Azetidinecarboxylic acid, 3-(hydroxymethyl)-3-methoxy-, phenylmethyl ester” which has a molecular formula of C13H17NO41.



Synthesis Analysis

The synthesis of similar compounds like “3-iodo-1-Azetidinecarboxylic acid phenylmethyl ester” has been documented2. However, the specific synthesis process for “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” is not directly available. However, related compounds like “1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester” have a molecular weight of 207.233.



Chemical Reactions Analysis

The specific chemical reactions involving “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not readily available. However, a paper on the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates might provide some insights4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not directly available. However, related compounds like “1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester” have a purity of 97%, are solid at room temperature, and should be stored in a refrigerator5.


Future Directions

The future directions for research on “1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester” are not readily available. However, azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research6, suggesting potential areas for future exploration.


properties

IUPAC Name

benzyl 3,3-dinitroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHYCEHLBGDGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440098
Record name 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester

CAS RN

147636-85-9
Record name 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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